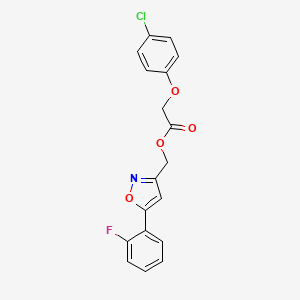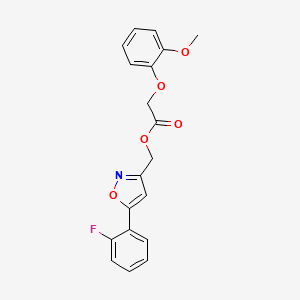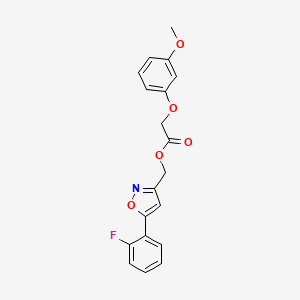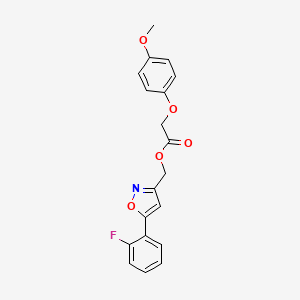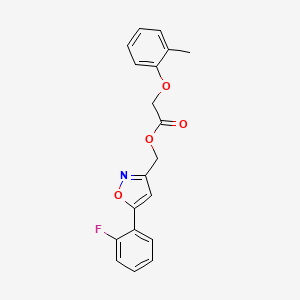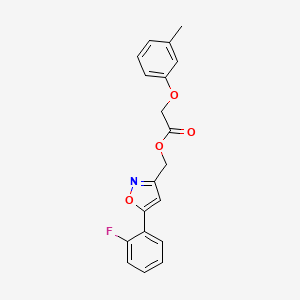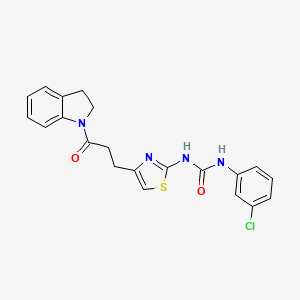
1-(3-Chlorophenyl)-3-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)urea
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)urea is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a kinase inhibitor that has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
BAY 43-9006 works by inhibiting the activity of several kinases that are involved in the growth and proliferation of cancer cells. It inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR-2 and PDGFR-β, which are involved in angiogenesis.
Biochemical and physiological effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 43-9006 has several advantages for use in lab experiments. It is a potent and specific inhibitor of several kinases, which makes it a useful tool for studying the role of these kinases in various biological processes. However, BAY 43-9006 also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the cell type and the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on BAY 43-9006. One area of interest is the development of new analogs of the compound that have improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to BAY 43-9006. Additionally, BAY 43-9006 has shown promise in combination therapy with other anti-cancer drugs, and further research is needed to optimize these combinations. Finally, BAY 43-9006 has potential applications in other areas of research, such as inflammation and autoimmune diseases, and further studies are needed to explore these possibilities.
In conclusion, BAY 43-9006 is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in the treatment of cancer and has shown promise in combination therapy with other anti-cancer drugs. Further research is needed to optimize the use of BAY 43-9006 and to explore its potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have anti-proliferative, anti-angiogenic, and anti-tumor properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-5-3-6-16(12-15)23-20(28)25-21-24-17(13-29-21)8-9-19(27)26-11-10-14-4-1-2-7-18(14)26/h1-7,12-13H,8-11H2,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUZDOMUAHVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400679.png)
![1-(2-((3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B3400680.png)
![1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3400695.png)
![3-(4-chlorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3400702.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400703.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400713.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400714.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400727.png)
